Terrestrosin K

Description

Properties

IUPAC Name |

16-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-10-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H82O24/c1-19(18-67-46-41(64)37(60)34(57)28(14-52)70-46)5-8-26-20(2)33-27(69-26)12-25-23-7-6-21-11-22(9-10-50(21,3)24(23)13-32(56)51(25,33)4)68-47-43(66)40(63)44(31(17-55)73-47)74-49-45(39(62)36(59)30(16-54)72-49)75-48-42(65)38(61)35(58)29(15-53)71-48/h19,21-25,27-31,33-49,52-55,57-66H,5-18H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRRDUXJKROMDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2C1C3(C(C2)C4CCC5CC(CCC5(C4CC3=O)C)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)CCC(C)COC9C(C(C(C(O9)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H82O24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1079.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Terrestrosin K: A Technical Overview of its Chemical Profile and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terrestrosin K is a steroidal saponin (B1150181) isolated from the plant Tribulus terrestris, a member of the Zygophyllaceae family.[1] This plant has a long history of use in traditional medicine systems, including Traditional Chinese Medicine and Ayurveda, for a variety of ailments.[1] Modern phytochemical investigations have identified a diverse array of bioactive compounds within Tribulus terrestris, with steroidal saponins (B1172615) being a major class of interest for their potential pharmacological activities. This compound is one such saponin, and this guide provides a comprehensive overview of its chemical structure and what is currently known about its biological context, aimed at researchers and professionals in drug development.

Chemical Structure and Properties

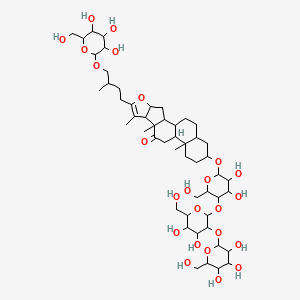

This compound is a complex steroidal glycoside. Its chemical identity is well-defined, and its key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅₁H₈₂O₂₄ | PubChem |

| Molecular Weight | 1079.2 g/mol | PubChem |

| IUPAC Name | (1R,2S,4S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-6-en-10-one | PubChem |

| SMILES | CC1=C(O[C@@H]2[C@H]1[C@@]3(--INVALID-LINK--[C@@H]4CC[C@H]5C--INVALID-LINK--O[C@H]6--INVALID-LINK--CO)O[C@H]7--INVALID-LINK--CO)O)O)O[C@H]8--INVALID-LINK--CO)O)O)O)O">C@@HO)C)CC--INVALID-LINK--CO[C@H]9--INVALID-LINK--CO)O)O">C@@HO | PubChem |

| Source Organism | Tribulus terrestris L. | [1] |

2D Chemical Structure of this compound

Biological Activity and Therapeutic Potential

While specific quantitative data on the biological activity of this compound is limited in publicly available literature, the broader class of saponins from Tribulus terrestris has been investigated for a range of pharmacological effects. It is important to note that the following activities are generally attributed to the whole plant extract or to other related saponins, and further research is needed to determine the specific contribution of this compound.

Extracts of Tribulus terrestris, rich in saponins, have been suggested to possess potential in the management of cardiovascular and cerebrovascular diseases. Studies on the gross saponins of Tribulus terrestris fruit have indicated a protective effect against ischemic stroke in rat models.

A structurally related compound, Terrestrosin D, has been studied more extensively and has demonstrated potential anti-cancer and anti-angiogenic properties. In vitro and in vivo studies on Terrestrosin D have shown that it can inhibit the growth of human prostate cancer cells and suppress angiogenesis.[2][3] These findings suggest that other saponins from the same source, including this compound, may warrant investigation for similar activities.

Experimental Protocols

General Isolation and Purification of Saponins from Tribulus terrestris

The following is a generalized protocol for the extraction and isolation of steroidal saponins, including this compound, from the fruits of Tribulus terrestris. This protocol is based on common phytochemical methods and should be optimized based on specific laboratory conditions and research goals.

1. Plant Material and Extraction:

-

The air-dried and powdered fruits of Tribulus terrestris are used as the starting material.

-

The powdered material is extracted with a suitable solvent, typically 70-80% ethanol (B145695), using methods such as maceration, Soxhlet extraction, or ultrasonication to enhance efficiency.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

2. Fractionation of the Crude Extract:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and n-butanol.

-

The saponin-rich fraction is typically found in the n-butanol layer.

3. Chromatographic Purification:

-

The n-butanol fraction is subjected to column chromatography on silica (B1680970) gel or a macroporous resin (e.g., D101).

-

Elution is performed with a gradient of solvents, commonly a mixture of chloroform and methanol (B129727) or ethyl acetate (B1210297) and methanol, with increasing polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC), spraying with a solution of 10% sulfuric acid in ethanol and heating to visualize the saponin spots.

4. Final Purification:

-

Fractions containing the target saponins are further purified using repeated column chromatography, including Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

The purity of the isolated compounds is assessed by analytical HPLC.

Analytical Method for this compound

High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) or a Charged Aerosol Detector (HPLC-CAD) are suitable methods for the detection and quantification of this compound.[4]

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient elution with acetonitrile (B52724) and water is commonly employed.

-

Detection: ELSD or CAD provides a response for non-chromophoric compounds like saponins.

Signaling Pathways and Mechanisms of Action

Currently, there is a lack of specific studies elucidating the signaling pathways directly modulated by this compound. Research on the gross saponins of Tribulus terrestris in the context of ischemic stroke suggests that their protective effects may be mediated through anti-inflammatory and antioxidant pathways. However, the precise molecular targets of this compound remain to be identified.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the extraction and purification of saponins from Tribulus terrestris.

Caption: General workflow for the extraction and purification of saponins.

Conclusion and Future Directions

This compound is a chemically defined steroidal saponin from Tribulus terrestris. While the parent plant and related saponins have shown promising biological activities, particularly in the areas of cardiovascular health and oncology, there is a significant gap in the scientific literature regarding the specific pharmacological profile of this compound.

Future research should focus on:

-

Quantitative Biological Evaluation: Determining the in vitro and in vivo efficacy of isolated this compound in various disease models to establish its specific biological activities and potency (e.g., IC₅₀ or EC₅₀ values).

-

Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which this compound exerts its effects.

-

Preclinical Development: If promising activity is identified, further preclinical studies will be necessary to evaluate its pharmacokinetic and toxicological profiles to assess its potential as a drug candidate.

This technical guide provides a foundation for researchers and drug development professionals interested in this compound. The information presented highlights the need for further investigation to fully unlock the therapeutic potential of this natural product.

References

- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Terrestrosin D, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Changes and mechanisms of terrestroside B and this compound in stir-frying Tribuli Fructus] - PubMed [pubmed.ncbi.nlm.nih.gov]

Terrestrosin K: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terrestrosin K is a steroidal saponin (B1150181) that has been isolated from the fruits of Tribulus terrestris L., a plant with a long history of use in traditional medicine. This technical guide provides a comprehensive overview of the discovery, origin, and known biological context of this compound. Due to the limited availability of public data specifically on this compound, this document also summarizes information on the broader class of steroidal saponins (B1172615) from Tribulus terrestris to provide a basis for future research. This guide includes available data on related compounds, general experimental protocols for saponin isolation from the source plant, and hypothetical signaling pathways based on the activities of structurally similar molecules.

Discovery and Origin

This compound was first discovered and isolated from the fruits of the plant Tribulus terrestris L.[1][2][3]. This plant is a member of the Zygophyllaceae family and is found in subtropical and Mediterranean regions[4]. The fruits of Tribulus terrestris are known to contain a variety of bioactive compounds, with steroidal saponins being one of the most prominent classes under investigation for their potential therapeutic properties[2][4].

The initial isolation and structural elucidation of this compound were described in a 1996 study published in Phytochemistry by Yan et al.[1][3]. The structure was determined using spectroscopic analysis, including two-dimensional NMR techniques, and chemical reactions[1].

Chemical Structure

This compound is a furostanol steroidal saponin. Its structure is characterized by a C27 steroidal aglycone backbone with attached sugar moieties. The specific arrangement of these sugar chains is a key feature of its chemical identity.

Experimental Protocols

While the specific, detailed protocol for the isolation of this compound from the original discovery paper is not widely available, this section outlines a general methodology for the extraction and isolation of steroidal saponins from Tribulus terrestris fruits, based on common phytochemical practices.

General Saponin Extraction and Isolation Workflow

The isolation of steroidal saponins from Tribulus terrestris typically involves several stages, from initial extraction to chromatographic purification.

Caption: General workflow for the isolation of saponins from Tribulus terrestris.

Methodological Details

-

Plant Material Preparation: Fruits of Tribulus terrestris are dried and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered material is typically extracted with a polar solvent such as methanol or ethanol. This can be done using methods like maceration, Soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.

-

Fractionation: The concentrated extract is often subjected to solvent-solvent partitioning. For saponins, a common method is to partition the aqueous suspension of the extract with n-butanol. The saponins will preferentially move to the n-butanol layer.

-

Chromatographic Purification: The n-butanol fraction is then subjected to one or more rounds of column chromatography. Common stationary phases include silica gel and Sephadex LH-20.

-

High-Performance Liquid Chromatography (HPLC): Final purification to isolate individual saponins like this compound is typically achieved using preparative HPLC with a suitable solvent system.

Quantitative Data

| Extract/Compound | Cell Line | Assay | IC50/EC50 | Reference |

| Methanolic Extract | MCF-7 (Breast Cancer) | MTT | 218.19 µg/mL | [5] |

| Methanolic Extract | A549 (Lung Cancer) | MTT | 179.62 µg/mL | [5] |

| Hydro-alcoholic Extract | LNCaP (Prostate Cancer) | MTT | 0.3 µg/mL | [5] |

| Hydro-alcoholic Extract | HT-29 (Colon Cancer) | MTT | 7.1 µg/mL | [5] |

| Terrestrosin D | PC-3 (Prostate Cancer) | Not Specified | Not Specified | [6] |

| Terrestrosin D | HUVEC (Endothelial Cells) | Not Specified | Not Specified | [6] |

Biological Activity and Potential Signaling Pathways

While the specific mechanism of action for this compound has not been elucidated, research on the gross saponins of Tribulus terrestris (GSTT) and structurally related saponins provides insights into potential biological activities and signaling pathways.

Potential Therapeutic Areas

-

Cardiovascular and Cerebrovascular Diseases: The saponin fraction of Tribulus terrestris has been investigated for its protective effects against cardiac ischemia/reperfusion injury[7].

-

Neuroprotection: Extracts of Tribulus terrestris have demonstrated neuroprotective effects in models of ischemic stroke[8].

-

Anti-cancer Activity: Various extracts and isolated saponins from Tribulus terrestris have shown cytotoxic effects against a range of cancer cell lines[5][9][10].

-

Anti-inflammatory Effects: Saponins from Tribulus terrestris have been shown to possess anti-inflammatory properties[11].

Hypothetical Signaling Pathways

Based on studies of related compounds, this compound may be involved in the following signaling pathways:

-

Anti-inflammatory Pathway: Gross saponins from Tribulus terrestris have been shown to exert anti-inflammatory effects by inhibiting the TLR4/MyD88/NF-κB signaling pathway. It is plausible that this compound contributes to this activity.

Caption: Hypothetical inhibition of the TLR4/MyD88/NF-κB pathway by T. terrestris saponins.

-

Cardioprotective Pathway: The saponin Tribulosin, also from Tribulus terrestris, has been shown to protect the myocardium against ischemia/reperfusion injury through the activation of Protein Kinase C epsilon (PKCε)[7]. Given the structural similarities among these saponins, this compound might exert cardioprotective effects through a similar mechanism.

Caption: Cardioprotective pathway of Tribulosin, a related saponin.

Future Directions

The current body of research on this compound is limited. Future studies should focus on:

-

Re-isolation and Characterization: Detailed reporting of the isolation protocol and comprehensive spectroscopic data (1H-NMR, 13C-NMR, MS) to confirm the structure.

-

Quantitative Biological Evaluation: Testing of pure, isolated this compound in a variety of bioassays to determine its specific IC50 and EC50 values for cytotoxic, anti-inflammatory, and other activities.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its molecular targets.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models of relevant diseases.

Conclusion

This compound is a steroidal saponin from Tribulus terrestris with potential for further investigation as a therapeutic agent. While its specific biological activities and mechanisms of action are yet to be fully explored, the known properties of related compounds from the same plant suggest that it may possess valuable anti-inflammatory, cardioprotective, and anti-cancer properties. This guide serves as a foundational resource to encourage and direct future research into this promising natural product.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. A review of traditional pharmacological uses, phytochemistry, and pharmacological activities of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmainfo.in [pharmainfo.in]

- 4. d-nb.info [d-nb.info]

- 5. brieflands.com [brieflands.com]

- 6. Steroidal Saponins: Naturally Occurring Compounds as Inhibitors of the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tribulosin protects rat hearts from ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Tribulus terrestris L. Extract Alleviates Atherosclerosis by Suppressing TNF-α-Mediated Macrophage Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Terrestrosin K: A Physicochemical and Biological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terrestrosin K is a steroidal saponin (B1150181) isolated from the fruit of Tribulus terrestris L., a plant with a long history of use in traditional medicine.[1][2][3] As a member of the furostanol glycoside class of compounds, this compound has garnered interest for its potential therapeutic applications, particularly in the realm of cardiovascular and cerebrovascular diseases.[4] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, alongside available information on its biological activities and the experimental protocols for its study.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These computed properties provide a foundational understanding of the molecule's characteristics.[5]

| Property | Value | Source |

| Molecular Formula | C₅₁H₈₂O₂₄ | PubChem[5] |

| Molecular Weight | 1079.18 g/mol | MedchemExpress, PubChem[4][5] |

| Exact Mass | 1078.51960348 Da | PubChem[5] |

| Solubility | Soluble in DMSO | EYN[6] |

| XLogP3-AA | -2.9 | PubChem[5] |

| Hydrogen Bond Donor Count | 14 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 24 | PubChem[5] |

| Rotatable Bond Count | 13 | PubChem[5] |

| Topological Polar Surface Area | 383 Ų | PubChem[5] |

Experimental Protocols

General Isolation and Purification of Saponins (B1172615) from Tribulus terrestris

While a specific, detailed protocol for the isolation of this compound is not available, a general methodology for the extraction and purification of steroidal saponins from Tribulus terrestris can be outlined. This process typically involves solvent extraction followed by chromatographic separation.

Workflow for Saponin Isolation

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried and powdered fruits of Tribulus terrestris are subjected to solvent extraction, typically with ethanol (B145695) or methanol.[3] This process is designed to isolate a broad range of saponins.

-

Chromatographic Separation: The resulting crude extract is then subjected to various chromatographic techniques to separate the complex mixture of saponins. This may involve:

-

Macroporous Resin Chromatography: To enrich the saponin fraction.

-

Silica Gel Column Chromatography: To separate compounds based on polarity.

-

-

Further Purification: Fractions containing the desired saponin, this compound, are collected and may undergo further purification steps, such as High-Performance Liquid Chromatography (HPLC), to achieve a high degree of purity.[7]

Biological Activity and Signaling Pathways

The biological activities of Tribulus terrestris extracts are attributed to their rich content of steroidal saponins.[8] While specific studies on the mechanism of action of this compound are limited, research on related compounds and the whole plant extract suggests potential involvement in key signaling pathways.

Extracts of Tribulus terrestris have been shown to induce cell growth arrest and apoptosis in cancer cells, potentially through the downregulation of the NF-κB signaling pathway.[9] The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.

Hypothesized Signaling Pathway Involvement

Caption: Potential mechanism of action via NF-κB pathway.

Furthermore, studies on other saponins isolated from Tribulus terrestris, such as Terrestrosin D, have demonstrated anti-cancer and anti-angiogenic effects.[9] These activities are often associated with the induction of apoptosis and cell cycle arrest in cancer cells.[9] The molecular mechanisms underlying these effects may involve complex interactions with multiple signaling cascades.

Conclusion and Future Directions

This compound is a promising natural product with potential therapeutic applications. However, a significant gap exists in the publicly available scientific literature regarding its specific physicochemical properties and detailed biological mechanisms. To advance the research and development of this compound, future efforts should focus on:

-

Complete Physicochemical Characterization: Obtaining and publishing detailed spectral data (¹H-NMR, ¹³C-NMR, MS, IR) and the melting point of purified this compound.

-

Elucidation of Signaling Pathways: Conducting in-depth studies to identify the specific molecular targets and signaling pathways modulated by this compound.

-

Pharmacological Evaluation: Performing comprehensive in vitro and in vivo studies to validate its therapeutic potential for cardiovascular, cerebrovascular, and other diseases.

The availability of this critical data will be instrumental for drug development professionals in assessing the potential of this compound as a lead compound for novel therapeutics.

References

- 1. Steroidal saponins from Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Steroidal saponins from Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmainfo.in [pharmainfo.in]

- 4. researchgate.net [researchgate.net]

- 5. informaticsjournals.co.in [informaticsjournals.co.in]

- 6. researchgate.net [researchgate.net]

- 7. Steroidal saponins from fruits of Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. phcogj.com [phcogj.com]

Terrestrosin K from Tribulus terrestris: A Technical Guide for Researchers

An In-depth Examination of a Bioactive Steroidal Saponin (B1150181) for Drug Development Professionals, Scientists, and Researchers

Introduction

Terrestrosin K is a steroidal saponin isolated from Tribulus terrestris, a plant with a long history of use in traditional medicine across various cultures.[1][2] This technical guide provides a comprehensive overview of this compound, including its isolation, purification, and known biological activities, with a focus on its potential as a therapeutic agent. The information presented herein is intended to support further research and development efforts in the fields of pharmacology and drug discovery.

Isolation and Purification of this compound

This compound is a furostanol saponin, a class of steroidal glycosides found in Tribulus terrestris.[1] While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a general methodology for the extraction and purification of steroidal saponins (B1172615) from Tribulus terrestris can be adapted. This typically involves solvent extraction followed by chromatographic separation.

General Extraction of Saponins from Tribulus terrestris

The initial step involves the extraction of crude saponins from the plant material, most commonly the fruits.[1] Various methods have been described, including Soxhlet extraction, maceration, and ultrasound-assisted extraction.[3][4] Ethanol (B145695), particularly a 70% aqueous solution, is a frequently used solvent for saponin extraction.[3]

Purification by Column Chromatography

Following extraction, the crude saponin mixture is subjected to purification, often employing column chromatography.[5][6] Silica (B1680970) gel is a common stationary phase for the separation of these compounds. A gradient elution system with increasing polarity, for instance, a mixture of chloroform (B151607) and methanol, is used to separate the different saponins based on their polarity. Further purification steps may involve the use of macroporous resins.[7]

Quantitative Analysis

The concentration of this compound can vary depending on the part of the plant, geographical origin, and harvesting time. One study reported a yield of 1.27 mg of this compound per gram of dried fruits of Tribulus terrestris from China.[1] High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a suitable method for the quantitative analysis of this compound and other saponins in plant extracts.[7]

Table 1: Quantitative Data for Saponins in Tribulus terrestris

| Compound | Plant Part | Concentration/Yield | Method of Analysis | Reference |

| This compound | Fruits | 1.27 mg/g | Not Specified | [1] |

| Total Saponins | Fruits | Up to 2% (of extract) | Not Specified | [7] |

Biological Activities and Mechanism of Action

Research into the biological activities of Tribulus terrestris extracts has revealed a range of pharmacological effects, with anti-cancer and anti-inflammatory properties being of significant interest. While much of the research has focused on the crude extracts or other saponin constituents like Terrestrosin D, the structural similarity of this compound suggests it may possess comparable activities.

Anti-Cancer Activity

Extracts of Tribulus terrestris have demonstrated cytotoxic effects against various cancer cell lines.[8] The proposed mechanisms of action involve the induction of apoptosis through both intrinsic and extrinsic pathways.[8]

The intrinsic apoptotic pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax promote apoptosis, while anti-apoptotic proteins like Bcl-2 inhibit it. Saponins from Tribulus terrestris have been shown to upregulate Bax and downregulate Bcl-2, thereby shifting the balance towards apoptosis.[8][9][10] This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, such as caspase-3, which are the executioners of apoptosis.[10]

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer by promoting cell survival and proliferation.[11][12] Some studies suggest that saponins from Tribulus terrestris can inhibit the NF-κB pathway.[13] This inhibition may occur through the prevention of the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm, thereby preventing its translocation to the nucleus and the transcription of target genes involved in cell survival.[14][15][16]

Anti-Inflammatory Activity

The anti-inflammatory effects of Tribulus terrestris saponins are also linked to the inhibition of the NF-κB pathway, which is a key regulator of inflammatory responses.[11][13] By inhibiting NF-κB, these compounds can reduce the production of pro-inflammatory cytokines.[16]

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Some saponins have been shown to possess anti-angiogenic properties.[17] The chicken chorioallantoic membrane (CAM) assay is a common in vivo model used to assess the anti-angiogenic potential of compounds.[18][19][20][21][22]

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of this compound.

Saponin Extraction and Isolation

Protocol: General Saponin Extraction and Column Chromatography Purification

-

Extraction:

-

Air-dry and powder the fruits of Tribulus terrestris.

-

Extract the powder with 70% ethanol using a Soxhlet apparatus or by maceration at room temperature.

-

Concentrate the ethanol extract under reduced pressure to obtain a crude extract.

-

-

Column Chromatography:

-

Prepare a silica gel column.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Combine fractions containing the compound of interest and evaporate the solvent to yield the purified saponin.[5]

-

Cytotoxicity and Apoptosis Assays

Protocol: MTT Assay for Cytotoxicity

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Protocol: DNA Fragmentation Assay

-

Treat cells with this compound to induce apoptosis.

-

Harvest the cells and lyse them to release the DNA.

-

Isolate the DNA by precipitation with ethanol.

-

Separate the DNA fragments by agarose (B213101) gel electrophoresis.

-

Visualize the DNA fragments under UV light after staining with an intercalating agent (e.g., ethidium (B1194527) bromide). A characteristic ladder pattern of DNA fragments indicates apoptosis.

Anti-Angiogenesis Assay

Protocol: Chicken Chorioallantoic Membrane (CAM) Assay

-

Incubate fertilized chicken eggs for 3-4 days.

-

Create a small window in the eggshell to expose the CAM.

-

Place a sterile filter paper disc or a carrier matrix containing this compound onto the CAM.

-

Reseal the window and continue incubation for another 2-3 days.

-

Observe and quantify the formation of new blood vessels around the disc. A reduction in vessel growth compared to a control indicates anti-angiogenic activity.[18][20][22]

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the study of this compound.

Caption: Workflow for the isolation and purification of this compound.

Caption: Proposed mechanism of this compound-induced apoptosis.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound, a steroidal saponin from Tribulus terrestris, presents a promising area for further investigation in the development of novel therapeutic agents. Its potential anti-cancer and anti-inflammatory activities, likely mediated through the modulation of key signaling pathways such as apoptosis and NF-κB, warrant more detailed studies. This guide provides a foundational understanding of this compound, summarizing the current knowledge and offering a framework for future research. The development of specific isolation protocols and comprehensive quantitative analysis will be crucial next steps in fully elucidating the therapeutic potential of this bioactive compound.

References

- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. rjpponline.org [rjpponline.org]

- 6. journalejmp.com [journalejmp.com]

- 7. [Changes and mechanisms of terrestroside B and this compound in stir-frying Tribuli Fructus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Involvement of Bax and Bcl-2 in Induction of Apoptosis by Essential Oils of Three Lebanese Salvia Species in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resveratrol induces apoptosis in K562 cells via the regulation of mitochondrial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]

- 15. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [en.bio-protocol.org]

- 20. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 21. Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma [jove.com]

- 22. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]

The Biological Activity of Terrestrosin K: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terrestrosin K, a steroidal saponin (B1150181) isolated from the medicinal plant Tribulus terrestris L., is a subject of growing interest within the scientific community for its potential pharmacological activities. As a member of the furostanol saponin class, its complex chemical structure is believed to be a key determinant of its biological effects. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activity of this compound, with a particular focus on its potential as an anticancer agent. This document synthesizes available information on its effects on cellular processes, details relevant experimental methodologies for its study, and explores the putative signaling pathways through which it may exert its effects. Due to a notable scarcity of direct quantitative data for this compound, this guide also draws upon findings from closely related steroidal saponins (B1172615) and extracts of Tribulus terrestris to provide a broader context for its potential mechanisms of action.

Introduction

Tribulus terrestris L. (Zygophyllaceae family) has a long history of use in traditional medicine systems, particularly in China and India, for a variety of ailments.[1] Modern phytochemical investigations have identified a rich array of bioactive compounds within this plant, with steroidal saponins being among the most prominent.[2] this compound is one such saponin, and while it is recognized as a significant constituent of T. terrestris, research specifically delineating its biological activities remains in the early stages. This guide aims to consolidate the available information and provide a framework for future research and development.

Quantitative Biological Activity Data

A thorough review of the current scientific literature reveals a significant gap in specific quantitative data for the biological activity of purified this compound. While numerous studies have evaluated the bioactivity of Tribulus terrestris extracts, specific metrics such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values for this compound are not yet well-documented in publicly accessible research. The data presented for T. terrestris extracts often represent the synergistic or combined effects of multiple constituents, including various saponins, flavonoids, and alkaloids.[2]

| Assay Type | Cell Line | Parameter | Value for this compound | Reference |

| Cytotoxicity | Various Cancer Cell Lines | IC50 | Data Not Available | N/A |

| Anti-proliferative | Various Cancer Cell Lines | GI50 | Data Not Available | N/A |

| Apoptosis Induction | Various Cancer Cell Lines | % Apoptotic Cells | Data Not Available | N/A |

Table 1: Summary of Quantitative Biological Activity Data for this compound. As indicated, there is a current lack of specific quantitative data for the purified compound in the scientific literature. Future research should prioritize the determination of these values to better characterize its potency and selectivity.

Experimental Protocols

The study of steroidal saponins like this compound involves a multi-step process from isolation to the characterization of biological activity. The following protocols are representative of the methodologies employed in this field.

Isolation and Purification of Saponins from Tribulus terrestris

The isolation of this compound and other saponins from the plant material is a critical first step. A general workflow is as follows:

-

Extraction: The dried and powdered plant material (typically the fruits or aerial parts) is subjected to extraction with a solvent. Soxhlet extraction with ethanol (B145695) or methanol (B129727) is a common method.[3] Ultrasound-assisted extraction (UAE) and refluxing extraction are also utilized to improve efficiency.[4]

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-butanol, to separate the saponin-rich fraction.

-

Chromatographic Purification: The saponin fraction is further purified using chromatographic techniques. Macroporous resin column chromatography is often used for initial purification, followed by silica (B1680970) gel column chromatography to isolate individual saponins.[5]

-

Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The cells are then treated with various concentrations of this compound (or the extract being tested) for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (e.g., DMSO) used to dissolve the compound.

-

MTT Incubation: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is incubated for 3-4 hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The MTT medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage relative to the untreated control cells.

Apoptosis Detection by Annexin V/Propidium (B1200493) Iodide (PI) Staining

Flow cytometry using Annexin V-FITC and PI staining is a standard method to quantify apoptosis.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at the desired concentrations for a specific duration.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in a binding buffer provided in commercial kits.

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The results differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Signaling Pathways in Saponin-Induced Cell Death

While the precise signaling pathways modulated by this compound have not been fully elucidated, studies on other steroidal saponins and T. terrestris extracts suggest that the induction of apoptosis in cancer cells is a primary mechanism of action.[6] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[4]

The extrinsic pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TRAIL) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins like FADD and the subsequent activation of initiator caspase-8, which in turn activates executioner caspases (e.g., caspase-3) to dismantle the cell.

The intrinsic pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial outer membrane permeability. This results in the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[4] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates initiator caspase-9. Caspase-9 then activates the executioner caspases.

Several key signaling pathways are often implicated in the regulation of saponin-induced apoptosis:

-

PI3K/Akt/mTOR Pathway: This is a crucial cell survival pathway. Many steroidal saponins have been shown to inhibit the phosphorylation of key components of this pathway, such as Akt and mTOR, thereby promoting apoptosis.[6][7]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, plays a complex role in cell fate. Saponins can modulate this pathway to either promote or inhibit apoptosis depending on the cellular context.

-

NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation and cell survival. Inhibition of this pathway by saponins from T. terrestris has been observed, leading to decreased expression of anti-apoptotic genes and sensitization of cancer cells to apoptosis.[2]

Conclusion and Future Directions

This compound represents a promising, yet understudied, natural product with potential applications in oncology. While its presence in the well-regarded medicinal plant Tribulus terrestris suggests biological relevance, a significant lack of specific research on the purified compound hinders a full understanding of its therapeutic potential. The primary challenge for the research community is to conduct detailed in vitro and in vivo studies to generate robust quantitative data on the bioactivity of this compound.

Future research should focus on:

-

Quantitative analysis: Determining the IC50 values of purified this compound against a panel of cancer cell lines and normal cell lines to establish its potency and selectivity.

-

Mechanism of action studies: Elucidating the specific signaling pathways modulated by this compound to understand how it induces cell death and other biological effects.

-

In vivo efficacy: Evaluating the antitumor effects of this compound in preclinical animal models to assess its therapeutic potential in a physiological context.

By addressing these research gaps, the scientific community can fully characterize the biological activity of this compound and determine its viability as a lead compound for future drug development.

References

- 1. Saponins from Tribulus terrestris L. Extract Down-regulate the Expression of ICAM-1, VCAM-1 and E-selectin in Human Endothelial Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential Anti-tumor Effects and Apoptosis-inducing Mechanisms of Saponins: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review [frontiersin.org]

Terrestrosin K: A Furostanol Saponin from Tribulus terrestris

Molecular Formula: C₅₁H₈₂O₂₄

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Terrestrosin K is a furostanol steroidal saponin (B1150181) isolated from the fruit of Tribulus terrestris, a plant with a long history of use in traditional medicine across various cultures[1]. As a member of the saponin class of compounds, this compound is of interest to the scientific community for its potential biological activities. While research into the specific properties of this compound is ongoing, studies on the extracts of Tribulus terrestris and its constituent saponins (B1172615) suggest a range of pharmacological effects, including potential applications in the management of cardiovascular and cerebrovascular diseases. This guide provides a comprehensive overview of the available information on this compound and related compounds, with a focus on its chemical properties, and outlines experimental protocols relevant to its investigation.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for any experimental work, from isolation to bioactivity screening. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅₁H₈₂O₂₄ | [1] |

| Molecular Weight | 1079.19 g/mol | PubChem |

| Class | Furostanol Steroidal Saponin | [1] |

| Natural Source | Tribulus terrestris (Fruit) | [1] |

Biological Activity and Therapeutic Potential

While specific quantitative bioactivity data for this compound is not extensively documented in publicly available literature, research on the extracts of Tribulus terrestris and its saponin fractions provides insights into its potential therapeutic applications.

Anti-cancer Activity

Extracts of Tribulus terrestris and its isolated saponins have demonstrated cytotoxic effects against a variety of cancer cell lines in vitro. Although specific IC₅₀ values for this compound are not available, studies on related compounds and crude extracts suggest that furostanol saponins are a promising area of cancer research.

It is hypothesized that this compound, as a constituent of these extracts, may contribute to the observed anti-cancer effects. The proposed mechanisms of action for Tribulus terrestris saponins include the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.

Cardiovascular and Cerebrovascular Effects

Some evidence suggests that saponins from Tribulus terrestris, including potentially this compound, may have protective effects on the cardiovascular and cerebrovascular systems. Further research is required to elucidate the specific mechanisms and to determine the direct effects of isolated this compound.

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key in vitro experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

This compound

-

Human cancer cell line (e.g., HeLa, MCF-7, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Western Blot Analysis for NF-κB Signaling Pathway

This protocol can be used to investigate the effect of this compound on the NF-κB signaling pathway, which is often dysregulated in cancer.

Materials:

-

This compound

-

Human cancer cell line

-

Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time. A positive control, such as TNF-α, can be used to stimulate the NF-κB pathway.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the hypothesized mechanism of action for Tribulus terrestris saponins and a typical experimental workflow for its investigation.

Caption: Experimental workflow for investigating the anti-cancer activity of this compound.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound, a furostanol saponin from Tribulus terrestris, represents a molecule of interest for further pharmacological investigation. While direct evidence of its biological activity is limited, the known effects of the source plant's extracts and related saponins suggest potential anti-cancer and cardiovascular benefits. The experimental protocols provided in this guide offer a framework for future studies aimed at elucidating the specific mechanisms of action and therapeutic potential of this compound. Further research, including isolation and purification of this compound, comprehensive in vitro and in vivo studies, and investigation into its effects on specific molecular targets, is crucial to fully understand its pharmacological profile and potential for drug development.

References

Preliminary Studies on Terrestrosin K: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific in-depth preliminary studies on Terrestrosin K is limited. This guide summarizes the available information on this compound and provides a detailed overview of the closely related and well-studied compound, Terrestrosin D, as a proxy to illustrate the potential biological activities and investigational methodologies relevant to this class of compounds.

Introduction to this compound

This compound is a spirostanol (B12661974) saponin (B1150181) isolated from the fruits of Tribulus terrestris L., a plant used in traditional medicine.[1][2] Its chemical formula is C51H82O24.[1] While extensive biological data for this compound is not yet available in published literature, it has been identified as a quality marker for processed Tribulus terrestris, suggesting its significance in the chemical profile of the plant extract.[3] The biological activities of Tribulus terrestris extracts are often attributed to their steroidal saponin content, which includes compounds like this compound. These activities are reported to include anti-inflammatory, anticancer, and antimicrobial effects.

Case Study: Terrestrosin D - A Closely Related Saponin

Due to the limited specific data on this compound, this section details the preliminary studies on Terrestrosin D, another major spirostanol saponin from Tribulus terrestris. This provides a framework for potential research directions and methodologies applicable to this compound.

Anticancer and Antiangiogenic Activities of Terrestrosin D

Terrestrosin D has been investigated for its potential to inhibit the growth of human prostate cancer. In vitro studies have demonstrated its cytotoxic effects on prostate cancer cell lines and its ability to inhibit angiogenesis.

Table 1: Cytotoxicity of Terrestrosin D on Prostate Cancer Cells

| Cell Line | Type | IC50 (µM) after 72h |

| PC-3 | Androgen-independent prostate cancer | ~2.5 |

| DU-145 | Androgen-independent prostate cancer | ~3.0 |

| LNCaP | Androgen-dependent prostate cancer | ~4.0 |

| 22RV1 | Androgen-dependent prostate cancer | ~3.5 |

Data extracted from studies on Terrestrosin D, which showed inhibition of prostate cancer cell growth at concentrations between 2-5 µM.

Table 2: Effect of Terrestrosin D on Human Umbilical Vein Endothelial Cells (HUVECs)

| Treatment | Concentration (µM) | Apoptotic Cells (%) |

| Control | - | 5.9 |

| Terrestrosin D | 2 | 9.1 |

| Terrestrosin D | 3 | 34.3 |

This data indicates the pro-apoptotic effect of Terrestrosin D on endothelial cells, suggesting an antiangiogenic mechanism.

Experimental Protocols for Terrestrosin D Studies

The following are detailed methodologies used in the investigation of Terrestrosin D, which can serve as a template for future studies on this compound.

-

Cell Lines: Human prostate cancer cell lines (PC-3, DU-145, LNCaP, 22RV1) and Human Umbilical Vein Endothelial Cells (HUVECs).

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound (e.g., Terrestrosin D) for a specified duration (e.g., 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Treat cells with the test compound for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Animal Model: Male athymic nude mice (5-6 weeks old).

-

Tumor Cell Implantation: Subcutaneously inject prostate cancer cells (e.g., 2 x 10⁶ PC-3 cells) into the flank of each mouse.

-

Treatment: Once tumors are established, administer the test compound (e.g., Terrestrosin D at 25 or 50 mg/kg body weight) via a suitable route (e.g., intraperitoneal injection) several times a week for a set period (e.g., 4 weeks).

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

Signaling Pathways and Mechanisms

While the specific signaling pathways affected by this compound are yet to be elucidated, studies on related saponins (B1172615) and Tribulus terrestris extracts suggest potential involvement of key cancer-related pathways.

Potential Signaling Pathways Modulated by Saponins

Saponins from various plant sources have been shown to exert their anticancer effects by modulating several signaling pathways, including:

-

NF-κB Signaling Pathway: Extracts of T. terrestris have been shown to induce apoptosis by downregulating NF-κB signaling in liver cancer cells.

-

PI3K/Akt/mTOR Signaling Pathway: This is a crucial pathway in cell survival and proliferation and is a common target for anticancer compounds.

-

MAPK/ERK Signaling Pathway: This pathway is involved in the regulation of cell growth, differentiation, and apoptosis.

The pro-apoptotic effect of Terrestrosin D was found to be caspase-independent, suggesting an alternative cell death mechanism that warrants further investigation.

Visualizations

The following diagrams illustrate a potential experimental workflow for investigating a compound like this compound and a hypothetical signaling pathway based on the known effects of related saponins.

Caption: Experimental workflow for evaluating the anticancer potential of this compound.

Caption: Hypothetical signaling pathway for this compound's anticancer activity.

Conclusion and Future Directions

The preliminary information on this compound is sparse, highlighting a significant gap in the scientific literature. However, the comprehensive data available for the structurally similar compound, Terrestrosin D, provides a strong foundation for future research. The detailed experimental protocols and observed biological activities of Terrestrosin D in the context of prostate cancer serve as a valuable roadmap for initiating in-depth studies on this compound.

Future investigations should focus on:

-

Isolation and Purification: Establishing a robust method for obtaining pure this compound.

-

In Vitro Screening: Evaluating the cytotoxic and antimicrobial activities of this compound against a panel of cancer cell lines and microbial strains to determine its IC50 and MIC values.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy and Toxicity: Assessing the therapeutic potential and safety profile of this compound in relevant animal models.

By following a systematic investigational approach, the therapeutic potential of this compound can be thoroughly evaluated, potentially leading to the development of new therapeutic agents.

References

Terrestrosin K: A Comprehensive Technical Guide on its Natural Occurrence and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terrestrosin K, a steroidal saponin (B1150181) with the chemical formula C51H82O24, is a naturally occurring phytochemical found within the plant species Tribulus terrestris L.[1] This technical guide provides an in-depth overview of the current scientific knowledge regarding the natural occurrence of this compound, its quantitative distribution within the plant, detailed experimental protocols for its analysis and isolation, and an exploration of its potential biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Quantitative Data

This compound has been identified as a constituent of Tribulus terrestris, a plant widely used in traditional medicine.[1] It is primarily found in the fruits of the plant.[1] The concentration of this compound can be influenced by various factors, including the geographical origin of the plant, harvest time, and the specific plant part being analyzed.

A comprehensive review of the phytochemicals in Tribulus terrestris reported a quantitative value for this compound in the fruits of a plant from China.[1] While specific quantitative data for this compound in other parts of the plant, such as leaves and stems, are not extensively detailed in the currently available literature, studies on the total saponin content of Tribulus terrestris indicate that leaves can have a higher total saponin content than the fruits or stems.[2] The processing of Tribulus terrestris fruits, such as stir-frying, has been shown to affect the content of this compound.[3]

For accurate and comparative analysis, the following table summarizes the available quantitative data for this compound. Further research is required to provide a more comprehensive quantitative profile across different plant parts and geographical locations.

| Plant Part | Geographical Origin | Analytical Method | Reported Content | Reference |

| Fruits | China | Not Specified | 1.27 (unit not specified) | [1] |

| Fruits (stir-fried) | Not Specified | HPLC-ELSD, UPLC-TOF/MS | Content initially increases, then decreases with processing time and temperature | [3] |

Table 1: Quantitative Data on the Occurrence of this compound in Tribulus terrestris

Experimental Protocols

The extraction, isolation, and quantification of this compound from Tribulus terrestris involve several key laboratory procedures.

Extraction of Total Saponins (B1172615)

A general protocol for the extraction of total saponins from Tribulus terrestris, which would include this compound, involves the use of polar solvents.

Materials:

-

Dried and powdered plant material (fruits, leaves, or stems)

-

Ethanol (B145695) or Methanol (B129727) (70-80% aqueous solution)

-

Soxhlet apparatus, maceration setup, or ultrasonic bath

-

Rotary evaporator

-

Filter paper

Procedure:

-

The powdered plant material is subjected to extraction with an aqueous ethanol or methanol solution. This can be performed using one of the following methods:

-

Soxhlet Extraction: Continuous extraction for several hours.

-

Maceration: Soaking the plant material in the solvent for an extended period (24-48 hours) with occasional agitation.

-

Ultrasonic-Assisted Extraction (UAE): Using an ultrasonic bath to enhance extraction efficiency over a shorter period.

-

-

The resulting extract is filtered to remove solid plant debris.

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude saponin extract.

Isolation and Purification of this compound

Further purification of the crude extract is necessary to isolate this compound. This is typically achieved through chromatographic techniques.

Materials:

-

Crude saponin extract

-

Silica (B1680970) gel for column chromatography

-

Solvent systems for elution (e.g., chloroform-methanol gradients)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Mobile phase for HPLC (e.g., acetonitrile-water gradients)

Procedure:

-

The crude extract is subjected to column chromatography on a silica gel column.

-

A gradient elution is performed with a solvent system, typically starting with a less polar mixture and gradually increasing the polarity (e.g., increasing the methanol concentration in a chloroform-methanol mixture).

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

Fractions enriched with this compound are pooled and further purified by preparative HPLC to obtain the pure compound.

Quantitative Analysis of this compound

High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) or Mass Spectrometry (UPLC-TOF/MS) are the methods of choice for the accurate quantification of this compound.[3]

Instrumentation:

-

HPLC or UPLC system

-

C18 analytical column

-

Evaporative Light Scattering Detector (ELSD) or Time-of-Flight Mass Spectrometer (TOF-MS)

-

This compound analytical standard

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detector: ELSD or MS with appropriate settings for ionization and detection.

Quantification: A calibration curve is constructed using a series of known concentrations of the this compound standard. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways

While research specifically on this compound is limited, studies on the total saponin extracts of Tribulus terrestris suggest potential therapeutic effects in the areas of cardiovascular and cerebrovascular diseases.[4] The exact mechanisms of action for this compound are still under investigation; however, based on the activities of other saponins from the same plant and related natural products, several signaling pathways are of interest for future research.

Potential Cardiovascular Protective Effects

Extracts from Tribulus terrestris have been shown to possess cardioprotective properties.[4] The gross saponins from the fruit have demonstrated a protective effect against cerebral ischemic injury in rats, and this effect is suggested to be mediated through the inhibition of the NF-κB signaling pathway.[5]

Potential Cerebrovascular Protective Effects

The protective effects of Tribulus terrestris saponins against ischemic stroke have also been reported.[6] Network pharmacology studies suggest that these effects may be mediated through the regulation of multiple targets, including those involved in inflammatory and apoptotic pathways.[6]

Hypothesized Signaling Pathways

Based on the known biological activities of steroidal saponins and extracts of Tribulus terrestris, the following signaling pathways are plausible targets for this compound:

-

NF-κB Signaling Pathway: As a key regulator of inflammation, inhibition of this pathway could explain the anti-inflammatory and protective effects observed with Tribulus terrestris extracts.[5]

-

MAPK Signaling Pathway: This pathway is involved in cellular stress responses, inflammation, and apoptosis. Modulation of MAPK signaling is a common mechanism for many natural products with therapeutic potential.[7]

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Inhibition of this pathway is a target for anti-cancer therapies, and its modulation can also impact inflammatory responses.[8]

Further research is necessary to definitively elucidate the specific interactions of this compound with these and other signaling pathways.

Visualizations

To aid in the understanding of the experimental and logical frameworks discussed, the following diagrams have been generated using the DOT language.

References

- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. deepdyve.com [deepdyve.com]

- 3. [Changes and mechanisms of terrestroside B and this compound in stir-frying Tribuli Fructus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Investigating the Protective Effect of Gross Saponins of Tribulus terrestris Fruit against Ischemic Stroke in Rat Using Metabolomics and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pretreatment of Tribulus terrestris L. causes anti-ischemic cardioprotection through MAPK mediated anti-apoptotic pathway in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Terrestrosin K: A Technical Guide for Researchers

CAS Number: 193605-07-1

Chemical Formula: C₅₁H₈₂O₂₄

Molecular Weight: 1079.2 g/mol [1]

Introduction

Terrestrosin K is a steroidal saponin (B1150181) isolated from the fruit of Tribulus terrestris L., a plant with a long history of use in traditional medicine.[2][3] This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its chemical properties, potential biological activities, and the experimental methodologies relevant to its study. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. While specific data on this compound is limited, this guide draws upon existing knowledge of related compounds and extracts from Tribulus terrestris to provide a foundational understanding.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 193605-07-1 | |

| Molecular Formula | C₅₁H₈₂O₂₄ | [1] |

| Molecular Weight | 1079.2 g/mol | [1] |

| Appearance | Powder | |

| Purity | ≥98% (Commercially available) | |

| Solubility | Soluble in DMSO |

Biological Activities and Potential Therapeutic Applications

While research specifically targeting this compound is not extensive, studies on extracts of Tribulus terrestris and related saponins (B1172615) suggest several potential therapeutic applications. It is important to note that the activities described below are largely attributed to the plant extract or other saponin constituents and require specific investigation for this compound.

Anticancer Activity

Extracts of Tribulus terrestris have demonstrated cytotoxic effects against various cancer cell lines.[4] The proposed mechanism of action for saponins from this plant involves the induction of apoptosis through both intrinsic and extrinsic pathways.[2][4] This includes the modulation of key apoptosis-regulating proteins such as Bax and Bcl-2, and the activation of caspases.[4]

Table of Cytotoxic Activities of Tribulus terrestris Extracts and Related Saponins

| Compound/Extract | Cell Line | IC₅₀ Value | Reference |

| Tribulus terrestris Methanolic Extract | MCF-7 (Breast Cancer) | 218.19 µg/mL | |

| Tribulus terrestris Methanolic Extract | A549 (Lung Cancer) | 179.62 µg/mL | |

| Terrestrosin D | PC-3 (Prostate Cancer) | Not specified | [5] |

| This compound | Data not available | Data not available |

Cardiovascular and Cerebrovascular Protection

This compound has been noted for its potential in treating cardiovascular and cerebrovascular diseases.[6] The cardioprotective effects of Tribulus terrestris extracts are thought to be linked to their antioxidant properties and their ability to mitigate ischemia-reperfusion injury.[7][8] The underlying mechanisms may involve the activation of signaling pathways such as the AMPK/SIRT1/PGC-1α pathway, which is crucial for mitochondrial function.[7][8][9]

Anti-inflammatory Activity

Extracts from Tribulus terrestris have shown anti-inflammatory properties.[10] A proposed mechanism for this activity is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[11] Compounds isolated from the plant have been shown to suppress the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[10]

Experimental Protocols

Isolation and Purification of this compound from Tribulus terrestris

The isolation of steroidal saponins from Tribulus terrestris typically involves solvent extraction followed by various chromatographic techniques.

Experimental Workflow for Saponin Isolation

Caption: A general workflow for the isolation of this compound.

-

Extraction: The dried and powdered fruits of Tribulus terrestris are extracted with a solvent such as 80% ethanol at room temperature.[12]

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned with n-butanol. The n-butanol fraction, which contains the saponins, is collected.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel column.

-

Elution: The column is eluted with a solvent gradient, typically chloroform-methanol, to separate different fractions.

-

Preparative HPLC: Fractions containing this compound are further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic potential of a compound.

Experimental Workflow for MTT Assay

References

- 1. This compound | C51H82O24 | CID 101707500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steroidal saponins from Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]